

Spectroscopic Profile of (2-Aminophenyl)(morpholin-4-yl)methanone: A Technical Guide

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Compound of Interest

Compound Name: (2-Aminophenyl)(morpholin-4-yl)methanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Aminophenyl)(morpholin-4-yl)methanone**, a molecule of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

(2-Aminophenyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula $C_{11}H_{14}N_2O_2$ and a molecular weight of 206.24 g/mol .[\[1\]](#)[\[2\]](#) Its structure features a 2-aminophenyl group attached to a morpholine ring via a carbonyl bridge. This compound and its derivatives have been explored for various biological activities, including potential anticancer properties. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted 1H and ^{13}C NMR spectral data for **(2-Aminophenyl)(morpholin-4-yl)methanone**, based on the analysis of structurally similar compounds.[\[1\]](#)[\[3\]](#)

1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 6.5 - 8.0	Multiplet	4H	Aromatic protons (C_6H_4)
~ 4.9 (broad s)	Singlet	2H	Amine protons (-NH ₂)
~ 3.4 - 3.8	Multiplet	8H	Morpholine protons (-CH ₂ -N-CH ₂ - and -CH ₂ -O-CH ₂ -)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

^{13}C NMR Spectroscopic Data

Table 2: Predicted ^{13}C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
> 165	Carbonyl carbon (C=O)
~ 115 - 150	Aromatic carbons (C_6H_4)
~ 66 - 67	Morpholine carbons adjacent to oxygen (-CH ₂ -O)
~ 42 - 48	Morpholine carbons adjacent to nitrogen (-CH ₂ -N)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A sample of **(2-Aminophenyl)(morpholin-4-yl)methanone** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), at a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ^1H and ^{13}C

NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[\[4\]](#) Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for **(2-Aminophenyl) (morpholin-4-yl)methanone** are detailed below, with data extrapolated from analogous compounds.[\[1\]](#)[\[5\]](#)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3300	N-H Stretching	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretching	Aromatic Ring
3000 - 2850	C-H Stretching	Aliphatic (Morpholine Ring)
1680 - 1630	C=O Stretching	Tertiary Amide
~ 1600	C=C Stretching	Aromatic Ring
1350 - 1250	C-N Stretching	Aromatic Amine and Amide
~ 1100	C-O-C Stretching	Ether (Morpholine Ring)

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a compound with high accuracy.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data

Ion	Theoretical m/z
$[M]^+$	206.1055
$[M+H]^+$	207.1133

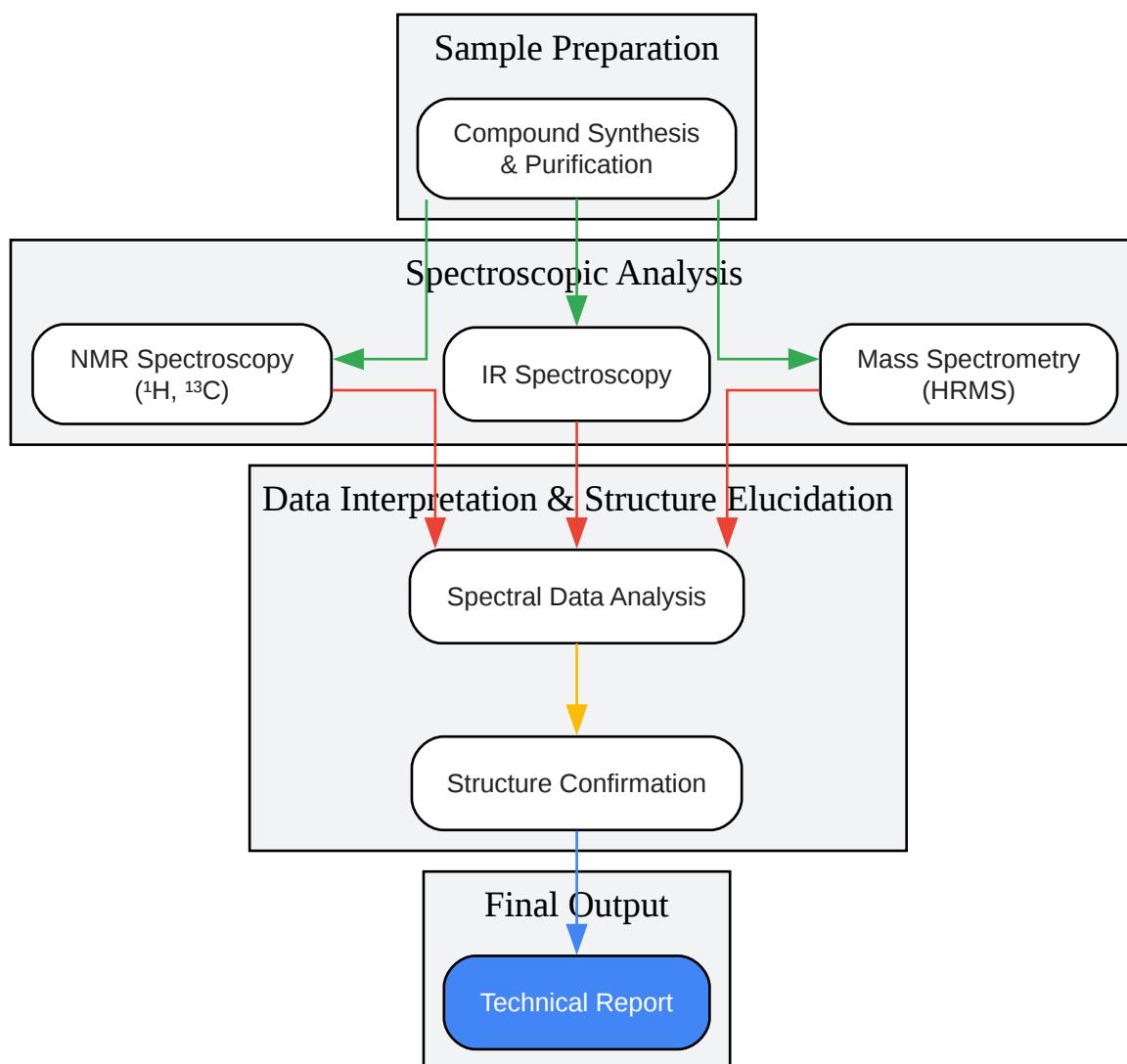
Note: The theoretical exact mass is calculated for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

For HRMS analysis, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique. The instrument provides a highly accurate m/z value for the protonated molecule $[M+H]^+$, which can be compared to the calculated theoretical mass to confirm the molecular formula.[\[1\]](#)[\[5\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(2-Aminophenyl)(morpholin-4-yl)methanone**.



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Caption: General workflow for spectroscopic analysis.

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